ステアリン酸銅(II)

概要

説明

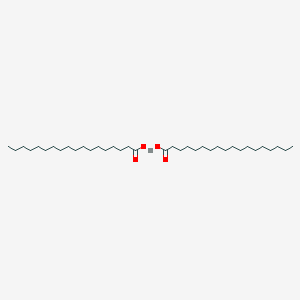

Cupric stearate, also known as Copper (II) stearate, is a metal-organic compound. It is a salt of copper and stearic acid with the formula Cu(C17H35COO)2 . The compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid .

Synthesis Analysis

Copper (II) stearate is prepared by the reaction of copper (II) sulfate solutions with sodium stearate . A study has also shown that copper stearate/ammonium perchlorate shell-core composite was prepared by in situ synthesis .Molecular Structure Analysis

The molecular formula of Cupric stearate is C36H70CuO4 . It has an average mass of 630.485 Da and a monoisotopic mass of 629.457031 Da .Chemical Reactions Analysis

Cupric stearate has been studied for its role in the thermal decomposition of ammonium perchlorate . It has also been investigated for its role in the oxidation of ascorbic acid .Physical And Chemical Properties Analysis

Cupric stearate forms a blue-green amorphous substance . It is insoluble in water, ethanol, or ether; soluble in pyridine .科学的研究の応用

防汚塗料およびワニス製造

ステアリン酸銅(II)は、防汚塗料およびワニス材料の製造に使用されます。 これらのコーティングは、船舶や沖合構造物など、水中に浸された表面に水生生物が蓄積するのを防ぐために不可欠です .

美術と彫刻

この化合物は、ブロンズ彫刻の鋳造にも使用され、美術作品の品質と耐久性に貢献しています .

触媒作用

ステアリン酸銅(II)は、遊離基を生成する可能性のある有機化合物であるハイドロパーオキシドの分解の触媒として機能します . さらに、それは重油の原地燃焼の触媒として機能し、重油をより管理しやすい形態に変換するのに役立ちます .

潤滑と腐食防止

産業および実験室環境では、ステアリン酸銅(II)は潤滑剤および腐食防止剤として使用され、摩擦を低減し、材料の劣化を防ぐのに役立ちます .

生化学研究

この化合物は、生化学研究および実験で使用されていますが、これらの用途の正確な性質は検索結果では指定されていません .

トライボロジーナノ材料

ステアリン酸銅(II)を300°Cで熱分解することにより、銅含有トライボロジーナノ材料を調製するための方法が開発されました。 これらの材料は、ナノスケールでの摩耗と摩擦を低減する用途があります .

抗菌アプリケーション

ステアリン酸銅(II)とは直接関連していませんが、このような化合物から誘導される可能性のある銅ナノ粒子は、その広範囲にわたる抗菌特性で認識されており、増加する抗生物質耐性に対抗する代替手段と考えられています .

作用機序

Copper(II) Stearate, also known as Cupric Stearate, is a metal-organic compound, a salt of copper and stearic acid with the formula Cu(C17H35COO)2 . This compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid .

Target of Action

Copper(II) Stearate primarily targets the biochemical processes in cells where copper ions play a crucial role. It is used in the production of antifouling paint and varnish materials, and as a component in casting bronze sculptures . It also serves as a catalyst for the decomposition of hydroperoxides .

Mode of Action

Copper(II) Stearate interacts with its targets by releasing copper ions. These ions can generate reactive oxygen species (ROS), which irreversibly damage membranes . The released copper ions can lead to RNA degradation and membrane disruption of enveloped viruses .

Biochemical Pathways

Copper(II) Stearate affects several biochemical pathways. Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can act as a metal catalyst to regulate NADH oxidation in the mitochondria . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .

Pharmacokinetics

It’s known that the compound is insoluble in water, ethanol, or ether, but soluble in pyridine . This solubility profile may impact its bioavailability.

Result of Action

The molecular and cellular effects of Copper(II) Stearate’s action are primarily due to the release of copper ions. These ions can generate reactive oxygen species (ROS), leading to irreversible damage to membranes . This can result in RNA degradation and membrane disruption of enveloped viruses .

Action Environment

The action of Copper(II) Stearate can be influenced by environmental factors. For instance, the compound is stable and non-reactive under normal conditions . When trying to ignite, copper(ii) stearate first melts and then begins to burn with a green flame, quickly turning black due to the formation of cupric oxide .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Copper(II) Stearate interacts with various enzymes and proteins. Copper is an endogenous metal ion that has been studied to prepare a new antitumoral agent with less side-effects . Copper is involved as a cofactor in several enzymes, in ROS production, in the promotion of tumor progression, metastasis, and angiogenesis .

Cellular Effects

Copper(II) Stearate has significant effects on various types of cells and cellular processes. It emerges that copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . A small molecule that inhibits copper-mediated catalysis can suppress the activation of immune cells called macrophages, conferring therapeutic benefits in models of acute inflammation .

Molecular Mechanism

Copper(II) Stearate exerts its effects at the molecular level through various mechanisms. Copper(II) ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .

Temporal Effects in Laboratory Settings

The effects of Copper(II) Stearate change over time in laboratory settings. Copper(II) Stearate forms a blue-green amorphous substance similar to plasticine both in appearance and touch . It is insoluble in water, ethanol, or ether; soluble in pyridine . The compound is stable and non-reactive under normal conditions .

Dosage Effects in Animal Models

The effects of Copper(II) Stearate vary with different dosages in animal models. Neonatal pigs usually require 5 to 10 mg of Copper per kg of diet for normal metabolism . As pigs get older, the requirement for Copper decreases .

Metabolic Pathways

Copper(II) Stearate is involved in various metabolic pathways. After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .

Transport and Distribution

Copper(II) Stearate is transported and distributed within cells and tissues. In multicellular organisms, copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels .

Subcellular Localization

The subcellular localization of Copper(II) Stearate and its effects on activity or function are significant. Copper is an essential element in cells; it can act as either a recipient or a donor of electrons, participating in various reactions . Any dysregulation of these mechanisms might lead to adverse alterations in the cellular copper level and spatial allocation, which are important hallmarks of copper-related diseases .

特性

| { "Design of the Synthesis Pathway": "Cupric stearate can be synthesized by the reaction between stearic acid and copper sulfate.", "Starting Materials": [ "Stearic acid", "Copper sulfate" ], "Reaction": [ "Dissolve copper sulfate in water to form a solution.", "Add stearic acid to the solution and stir until it dissolves completely.", "Heat the mixture to about 80°C and continue stirring for 2-3 hours.", "Allow the mixture to cool to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it in an oven at 100°C for several hours.", "The resulting product is Cupric stearate." ] } | |

CAS番号 |

660-60-6 |

分子式 |

C18H36CuO2 |

分子量 |

348.0 g/mol |

IUPAC名 |

copper;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChIキー |

YVENFKCVDQUMMA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Cu] |

その他のCAS番号 |

7617-31-4 660-60-6 |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

98% |

同義語 |

Copper dioctadecanoate; Cupric distearate; |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cupric stearate?

A1: Cupric stearate has a molecular formula of Cu(C18H35O2)2 and a molecular weight of 630.55 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize cupric stearate?

A2: Cupric stearate can be characterized using various spectroscopic techniques, including:

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and bonding characteristics, revealing the presence of carboxylate groups and their coordination with the copper ion. []

- Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to metal-ligand vibrations, confirming the formation of cupric stearate through characteristic bands. []

Q3: How does cupric stearate impact the stability of polymers?

A3: Cupric stearate can act as a pro-oxidant additive in polymers, accelerating their degradation under certain conditions. This effect is observed in polyethylene and polypropylene, where the presence of cupric stearate leads to faster aging and degradation under UV exposure and elevated temperatures. [, ]

Q4: How does the presence of cupric stearate influence the aging of rubber compounds?

A4: Research shows that even small concentrations (as low as 0.1%) of cupric stearate can negatively affect the aging of rubber compounds. This degradation is primarily observed during accelerated aging tests like the Bierer-Davis bomb test. []

Q5: Can cupric stearate function as a catalyst?

A5: Yes, cupric stearate can act as a catalyst in certain reactions. For instance, it has been investigated as an oil-soluble catalyst to enhance in-situ combustion processes for heavy oil recovery. [, ]

Q6: How does cupric stearate contribute to oil recovery in in-situ combustion processes?

A6: Cupric stearate, acting as a catalyst, facilitates the oxidation of heavy oil during in-situ combustion. This catalytic activity improves combustion front propagation and enhances the overall oil recovery from the reservoir. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)